![molecular formula C14H11BrN2O3 B5662286 methyl 5-bromo-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5662286.png)
methyl 5-bromo-2-[(3-pyridinylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including ring opening followed by ring closure reactions, as demonstrated in the synthesis of novel compounds with potential NLO (Non-Linear Optical) properties and thermodynamic stability. For example, Halim and Ibrahim (2022) synthesized a novel compound through reactions of specific precursors, highlighting the importance of precise conditions for successful synthesis (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of synthesized compounds can be established through elemental analysis and spectral data, with computational methods like DFT (Density Functional Theory) providing insights into the electronic structure, reactivity, and stability. Halim and Ibrahim's work showcases the use of these analyses to confirm the high stability of their synthesized compound (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions, such as those used in the synthesis of heterocyclic systems, play a crucial role in determining the properties of the final compounds. Reactions involving catalytic transfer hydrogenation and nucleophilic attacks are pivotal in obtaining desired products with specific functional groups, as illustrated by Toplak et al. (1999) in their synthesis of heterocyclic systems (Toplak et al., 1999).
properties
IUPAC Name |
methyl 5-bromo-2-(pyridine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-14(19)11-7-10(15)4-5-12(11)17-13(18)9-3-2-6-16-8-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBOVNAMXMPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.